1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-10-3-8(1-2-11(10)14)5-15-6-9(7-16)4-12(15)17/h1-3,9,16H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLNFXNOKYWYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=C(C=C2)F)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(3-Chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and receptor modulation activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a 3-chloro-4-fluorophenyl moiety. This structure is significant for its interaction with biological targets.
Antibacterial Activity
Research indicates that various pyrrolidine derivatives exhibit notable antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.
In vitro studies have demonstrated that halogen substituents, such as chlorine and fluorine, enhance the antibacterial efficacy of these compounds .
Antifungal Activity
Pyrrolidine derivatives have also been evaluated for antifungal activity. Compounds similar to the target compound have shown effectiveness against fungal pathogens, indicating potential therapeutic applications in treating fungal infections.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Compound C | 0.015 | Candida albicans |
| Compound D | 0.020 | Aspergillus niger |
These findings suggest that modifications in the chemical structure can influence antifungal potency, with specific substitutions enhancing activity against various strains .
Receptor Modulation
The compound's interaction with specific receptors has been explored in several studies. Notably, it has been identified as a selective modulator of the androgen receptor (AR), showing antagonistic properties which could be beneficial in treating AR-dependent conditions such as prostate cancer.
Case Study: Androgen Receptor Modulation
A study highlighted the compound's ability to inhibit proliferation in prostatic cancer cell lines, demonstrating significant potential as an AR antagonist . The compound exhibited high affinity for the receptor while minimizing agonistic effects, suggesting a favorable safety profile for clinical applications.
Pharmacokinetics and Toxicity
Research into the pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. Toxicity assessments have shown low potential for adverse effects at therapeutic doses, making these compounds promising candidates for further development .
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations into its mechanism of action, potential synergy with other therapeutic agents, and comprehensive toxicity profiles are essential for advancing its clinical application.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolidine ring with a hydroxymethyl group and a chlorofluorophenyl moiety. The synthesis typically involves multi-step reactions, including N-alkylation and condensation processes. For example, one approach involves the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate, followed by deprotection to yield the desired intermediate .
Anticancer Properties
Recent studies have indicated that derivatives of 1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one exhibit significant anticancer activity. For instance, compounds based on this scaffold have been evaluated for their ability to inhibit specific cancer cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .
Antimicrobial Effects
Another area of interest is the antimicrobial properties of this compound. Research has shown that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Potential Therapeutic Uses
This compound has been explored for its potential use in treating conditions such as:
- Neurological Disorders: Some studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Pain Management: Its analgesic properties are being investigated, particularly in the context of chronic pain conditions.
Data Tables
| Application Area | Activity Type | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Neurological Disorders | Neuroprotective effects | |
| Pain Management | Analgesic properties |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of a series of derivatives based on this compound against human breast cancer cells. The results indicated a dose-dependent induction of apoptosis, with IC50 values lower than those observed for standard chemotherapeutics .
- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) demonstrated effective antibacterial activity, suggesting its potential as a lead compound for new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one are compared below with related pyrrolidin-2-one derivatives:
Substitution at Position 1
- Similar pharmacophoric fragments are observed in tyrosine kinase inhibitors (e.g., compounds 4b–h in ) .
- 1-((3-Methylpyridin-4-yl)methyl) Group : Found in (R)-4-(3,5-difluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one (), this group introduces a basic nitrogen, improving solubility and CNS penetration for PET imaging applications. The target compound’s chloro-fluorophenyl group may prioritize target affinity over blood-brain barrier permeability .
- 1-(4-Methoxybenzyl) Group : In acetylcholinesterase inhibitors like 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (), the methoxy group enhances π-π stacking but reduces metabolic stability compared to halogenated analogs .
Substitution at Position 4
- Hydroxymethyl: The hydroxymethyl group in the target compound increases polarity, favoring aqueous solubility and hydrogen bonding. This contrasts with bulkier substituents like benzimidazole (e.g., 1-(4-chlorophenyl)-4-[1-(2-(2-methoxyphenoxy)ethyl)benzimidazol-2-yl]pyrrolidin-2-one in ), which improve target selectivity but reduce solubility .
- 3,5-Difluorophenyl : In 4-(3,5-difluorophenyl)-1-((3-ethynylpyridin-4-yl)methyl)pyrrolidin-2-one (), the difluorophenyl group enhances metabolic stability and aromatic interactions, whereas the hydroxymethyl in the target compound offers a distinct pharmacodynamic profile .
Structural and Pharmacokinetic Data Comparison
Preparation Methods
Amino Acid Cyclization Routes
Pyrrolidin-2-one scaffolds are classically synthesized via cyclization of γ-amino acids or their esters. For the target compound, N-alkylation of a pre-formed pyrrolidin-2-one core with 3-chloro-4-fluorobenzyl bromide represents a viable pathway. However, regioselective introduction of the hydroxymethyl group at the 4-position requires protective group strategies.
A modified approach involves Strecker amino acid synthesis followed by intramolecular lactamization. For example, reaction of 4-aminobutan-1-ol with cyanobenzaldehyde derivatives under acidic conditions generates intermediate imines, which cyclize to form the pyrrolidin-2-one ring. This method permits direct incorporation of hydroxymethyl functionality but requires subsequent halogenation for aryl group introduction.
Aldehyde-Amine Condensation
Alternative routes utilize condensation between aldehydes and amines. Patent WO2011068211A1 discloses a method where 3-chloro-4-fluorobenzaldehyde reacts with 4-aminopentanol in the presence of p-toluenesulfonic acid (PTSA) catalyst:
This method achieves 65–72% yields but faces challenges in controlling stereochemistry at the hydroxymethyl center.
Regioselective N-Alkylation Techniques
Phase-Transfer Catalyzed Alkylation
US8314249B2 details a phase-transfer catalysis (PTC) system for analogous N-alkylations. Key parameters:
| Parameter | Optimal Value |
|---|---|
| Catalyst | TBAB (0.5–1.5 mol%) |
| Solvent | DCM/H2O (3:1 v/v) |
| Temperature | 40°C (reflux) |
| Reaction Time | 3–4 hours |
Applying this to the target compound:
-
Dissolve pyrrolidin-2-one (1.0 eq) and 3-chloro-4-fluorobenzyl bromide (1.2 eq) in dichloromethane (DCM)
-
Add aqueous KOH (50% w/v) with tetrabutylammonium bromide (TBAB)
-
Reflux with vigorous stirring, achieving >90% conversion in 4 hours
Post-reaction processing involves phase separation, solvent evaporation, and crystallization from methanol.
Solid-Liquid PTC Systems
Recent advances employ polystyrene-supported ammonium catalysts to eliminate solvent use. A patent EP2050736A1 demonstrates:
This green chemistry approach aligns with industrial scalability needs.
Hydroxymethyl Group Introduction
Direct Hydroxylation of Methyl Groups
WO2015125679A1 reports Pd-catalyzed C–H oxidation for converting 4-methylpyrrolidin-2-ones to hydroxymethyl derivatives:
| Condition | Value |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Oxidant | t-BuOOH (3 eq) |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Time | 12 hours |
This method provides 83% yield with excellent regioselectivity but requires rigorous moisture control.
Borohydride Reduction of Ketones
Reduction of 4-acetylpyrrolidin-2-one intermediates using NaBH4/CeCl3 system:
CeCl3 prevents over-reduction to methyl groups, crucial for preserving alcohol functionality.
Integrated Synthetic Pathways
Convergent Three-Step Synthesis
Combining above methodologies:
Step 1 : Cyclization of 4-aminobutan-1-ol with ethyl glyoxylate
Step 2 : N-Alkylation via PTC
Step 3 : Hydroxymethylation via Pd-catalyzed oxidation
Total yield : 58% (three steps)
One-Pot Tandem Approach
Emerging methods enable tandem alkylation/oxidation :
-
React pyrrolidin-2-one with benzyl bromide under PTC
-
Directly oxidize 4-methyl group without isolation
-
Key advantage : Eliminates intermediate purification
Current limitations include moderate yields (62%) due to competing side reactions.
Analytical Characterization Data
Table 1: Spectroscopic Properties
Table 2: Comparative Method Efficiencies
| Method | Steps | Total Yield | Purity (%) |
|---|---|---|---|
| Convergent | 3 | 58 | 99.5 |
| One-Pot Tandem | 2 | 62 | 97.8 |
| Classical Alkylation | 4 | 42 | 98.1 |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, and how can reaction progress be monitored effectively?
Methodological Answer:
Synthesis typically involves multi-step routes, including:
- Nucleophilic substitution for introducing the 3-chloro-4-fluorophenylmethyl group.
- Hydroxymethylation via reductive amination or hydroxyl group protection/deprotection strategies .
- Cyclization to form the pyrrolidin-2-one ring under controlled pH and temperature .
Monitoring Techniques:
- Thin-layer chromatography (TLC) or HPLC to track intermediates and confirm reaction completion .
- Mass spectrometry (MS) and NMR spectroscopy to verify intermediate structures .
Example Reaction Optimization Table:
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Provides definitive proof of molecular geometry and stereochemistry. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 10.35 Å, β = 91.08°) are commonly observed in related pyrrolidinone derivatives .
- NMR Spectroscopy:
- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition onset >200°C for similar compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
